1-Hydroxynaphthalene-7-sulfonic acid CAS 20191-62-2 properties
1-Hydroxynaphthalene-7-sulfonic acid CAS 20191-62-2 properties
The following technical monograph provides an in-depth analysis of 1-Hydroxynaphthalene-7-sulfonic acid (CAS 20191-62-2) . This guide is structured to serve researchers and process chemists requiring precise data on synthesis, reactivity, and application logic, moving beyond generic descriptions to actionable chemical engineering principles.
CAS Registry Number: 20191-62-2 Synonyms: 1-Naphthol-7-sulfonic acid; 7-Hydroxynaphthalene-1-sulfonic acid (IUPAC numbering variance); Derived from 1,7-Cleve’s Acid.
Executive Summary: The Heteronuclear Scaffold
1-Hydroxynaphthalene-7-sulfonic acid represents a specific class of "heteronuclearly substituted" naphthalene derivatives. Unlike the more common 1,4- or 1,5-isomers, the 1,7-substitution pattern places the electron-donating hydroxyl group and the electron-withdrawing sulfonic acid group on separate rings. This separation preserves the nucleophilicity of the phenolic ring (Ring A) while imparting water solubility and distinct electronic tuning via the distal sulfonic group (Ring B).
This compound is primarily utilized as a coupling component in the synthesis of azo dyes and as a specialized intermediate in pharmaceutical chemistry where distal polar handles are required to modulate solubility without sterically hindering the active pharmacophore.
Chemical Architecture & Physicochemical Profile
Structural Dynamics
The molecule consists of a naphthalene core substituted at the C1 position with a hydroxyl group (-OH) and at the C7 position with a sulfonic acid group (-SO₃H).[1]
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Ring A (C1-C4): Activated by the -OH group. The C2 (ortho) and C4 (para) positions are nucleophilic. Steric and electronic factors heavily favor electrophilic attack (e.g., azo coupling) at C4 .
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Ring B (C5-C8): Deactivated by the -SO₃H group at C7. The sulfonic acid moiety acts as a meta-director within its own ring but primarily serves as a solubilizing anchor in this context.
Key Physicochemical Properties
| Property | Data / Characteristic | Engineering Implication |
| Molecular Formula | C₁₀H₈O₄S | Basis for stoichiometry. |
| Molecular Weight | 224.23 g/mol | Calculation of molar equivalents. |
| Solubility | High (Water), Low (Non-polar organic) | Requires aqueous or polar-protic solvent systems for reaction. |
| Acidity (pKa) | -SO₃H: ~ -2.0 (Strong) -OH: ~ 9.0-9.5 (Weak) | Biphasic pH behavior. Coupling requires pH > 9 to generate the active naphtholate species. |
| Appearance | Hygroscopic crystalline solid | Handling requires dry box or immediate dissolution; prone to caking. |
Synthetic Genealogy & Production Protocols
The synthesis of CAS 20191-62-2 is rarely direct sulfonation of 1-naphthol, which typically yields the 1,2- or 1,4-isomers. Instead, it is produced via the Bucherer reaction sequence starting from naphthalene-2-sulfonic acid.
The "Cleve's Acid" Route
The most authoritative route involves the hydrolysis of 1-Amino-7-naphthalenesulfonic acid (1,7-Cleve's Acid) .
Diagram 1: Synthetic Pathway (Naphthalene to Target)
Caption: The industrial genealogy of CAS 20191-62-2, highlighting the critical Bucherer hydrolysis step converting the amino group to a hydroxyl group.
Detailed Protocol: Hydrolysis of 1,7-Cleve's Acid
Objective: Convert 1-amino-7-naphthalenesulfonic acid to 1-hydroxynaphthalene-7-sulfonic acid.
Reagents:
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Sodium Bisulfite (NaHSO₃) 40% w/w solution
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Sodium Hydroxide (NaOH)
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Sulfuric Acid (H₂SO₄)
Step-by-Step Methodology:
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Dissolution: Charge a glass-lined reactor with water and 1,7-Cleve's acid. Adjust pH to 6.0–6.5 with dilute NaOH to form the soluble sodium sulfonate salt.
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The Bucherer Addition: Add Sodium Bisulfite (4-5 molar equivalents). The large excess drives the equilibrium toward the tetralone-sulfonate intermediate.
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Reflux: Heat the mixture to reflux (approx. 100–105°C) for 24–48 hours.
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Mechanism:[4] The reaction proceeds via the addition of bisulfite to the aromatic ring, tautomerization to the imine, hydrolysis to the ketone (tetralone derivative), and aromatization to the naphthol with loss of ammonia.
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Ammonia Removal: The system must be vented or purged with nitrogen to remove evolved ammonia, driving the reaction to completion.
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Acidification & Isolation: Cool the reaction mass to 20°C. Acidify with H₂SO₄ to pH < 1. Heating briefly helps expel SO₂.
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Crystallization: The product, 1-Hydroxynaphthalene-7-sulfonic acid, precipitates upon cooling. Filter and wash with ice-cold brine (to prevent redissolution of the sulfonic acid).
Reactivity & Application Logic: Azo Coupling
The primary utility of CAS 20191-62-2 is as a "Coupler" in azo dye synthesis.[4][5]
Regioselectivity
When coupled with a diazonium salt (Ar-N₂⁺), the position of attack is governed by the hydroxyl group.
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pH Control is Critical: The coupling must be performed in alkaline media (pH 9–10) .
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Active Species: The naphtholate ion (C₁₀H₆(SO₃⁻)(O⁻)).
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Site of Attack: The electrophile attacks C4 (para to -OH). The C2 position is sterically crowded and less electronically favored compared to C4 in 1-naphthols.
Diagram 2: Azo Coupling Workflow
Caption: Workflow for azo coupling. Note the strict pH and temperature controls required to maintain regioselectivity at the C4 position.
Analytical Characterization (Self-Validating Systems)
To ensure the identity of CAS 20191-62-2 and distinguish it from isomers (like the 1,4- or 1,5-acids), use the following spectroscopic markers.
¹H NMR Spectroscopy (D₂O/NaOD)
In alkaline D₂O, the spectrum will show a specific splitting pattern for a 1,7-disubstituted naphthalene:
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Ring A (Protons 2, 3, 4):
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H2: Doublet (ortho coupling to H3).
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H3: Triplet/Doublet of doublets (coupling to H2 and H4).
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H4: Doublet (ortho coupling to H3). Note: H4 is often deshielded.
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Ring B (Protons 5, 6, 8):
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H8: Singlet or narrow doublet (meta coupling to H6). This is the diagnostic "isolated" proton between the bridgehead and the sulfonate group. This singlet-like peak is the key differentiator from 1,4- or 1,5-isomers.
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H5 & H6: AB system or multiplets depending on resolution.
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HPLC Method (Purity Check)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
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Mobile Phase:
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A: 0.1% H₃PO₄ in Water (Ion suppression for sulfonic acid).
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B: Acetonitrile.
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Gradient: 0% B to 60% B over 20 mins.
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Detection: UV at 230 nm (Naphthalene core) and 290 nm.
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Validation: The sulfonic acid is highly polar; it will elute early (low retention time) unless ion-pairing agents (like tetrabutylammonium hydroxide) are used.
Safety & Handling
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Corrosivity: As a free sulfonic acid, the solid is corrosive to metals and tissue. Handle with acid-resistant gloves (Nitrile/Neoprene).
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Dust Hazard: The dry powder is a respiratory irritant. Use a fume hood or local exhaust ventilation.
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Storage: Store in tightly sealed containers. The compound is hygroscopic; moisture absorption alters the stoichiometric weight, leading to errors in coupling reactions.
References
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Bucherer Reaction Mechanism: Seeboth, H. (1967). The Bucherer Reaction. Angewandte Chemie International Edition, 6(4), 307-317. Link
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Naphthalene Sulfonation Chemistry: Booth, G. (2000). Naphthalene Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Link
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Azo Coupling Principles: Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. Link
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Cleve's Acid Isomers: PubChem. 1-Aminonaphthalene-7-sulfonic acid (Compound). National Library of Medicine. Link
